molecular formula C42H64O2 B078459 3,4,3',4'-Tetrahydrospirilloxanthin CAS No. 13833-01-7

3,4,3',4'-Tetrahydrospirilloxanthin

Cat. No.: B078459
CAS No.: 13833-01-7
M. Wt: 601 g/mol
InChI Key: LCTIOHZQWXQPIB-VYCPWLLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,3',4'-Tetrahydrospirilloxanthin is a natural C42-carotenoid of significant interest in biochemical and photobiology research. This compound has been identified in purified extracts from marine pigmented bacteria, such as Kocuria sp., where it was characterized using advanced techniques including LC-ESI-QTOF-MS/MS . In photosynthetic organisms, particularly purple bacteria, this compound is recognized for its functional role in light-harvesting complexes. It can be produced as an intermediate in the spirilloxanthin biosynthesis pathway, for instance, when the enzyme CrtD (which introduces desaturation) is absent or inactive . Its presence has been noted in the antenna complexes of certain unique purple sulfur bacteria, where it contributes to the system's light-absorption properties . Beyond its role in photosynthesis, recent investigations have revealed that this carotenoid possesses multiple in vitro bioactivity potentials. Studies on bacterial extracts containing this compound have demonstrated promising antimicrobial, anti-inflammatory, antioxidant, anticancer, and antidiabetic properties, suggesting its value as a distinctive natural compound for further pharmaceutical and nutraceutical exploration . This product is intended for research purposes only and is not for human consumption or diagnostic use.

Properties

CAS No.

13833-01-7

Molecular Formula

C42H64O2

Molecular Weight

601 g/mol

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaene

InChI

InChI=1S/C42H64O2/c1-35(23-15-25-37(3)27-17-29-39(5)31-19-33-41(7,8)43-11)21-13-14-22-36(2)24-16-26-38(4)28-18-30-40(6)32-20-34-42(9,10)44-12/h13-18,21-30H,19-20,31-34H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,35-21+,36-22+,37-25+,38-26+,39-29+,40-30+

InChI Key

LCTIOHZQWXQPIB-VYCPWLLESA-N

SMILES

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)CCCC(C)(C)OC

Isomeric SMILES

C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\CCCC(OC)(C)C)/C)/C)/C)\C)\C)/CCCC(OC)(C)C

Canonical SMILES

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)CCCC(C)(C)OC

Origin of Product

United States

Scientific Research Applications

Nutraceutical Applications

1. Antioxidant Properties
3,4,3',4'-Tetrahydrospirilloxanthin exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that carotenoids can scavenge free radicals effectively, thereby potentially reducing the risk of chronic diseases related to oxidative damage. For instance, the antioxidant capacity of this compound has been evaluated using various assays such as DPPH and FRAP, demonstrating its efficacy in neutralizing reactive oxygen species (ROS) .

2. Food Industry
Due to its vibrant color, this compound can be utilized as a natural colorant in food products. The demand for natural additives has surged as consumers become more health-conscious and seek alternatives to synthetic dyes. Research indicates that carotenoids not only enhance the visual appeal of food but may also provide health benefits associated with their antioxidant properties .

Photovoltaic Applications

1. Dye-Sensitized Solar Cells (DSSCs)
Recent advancements have explored the integration of this compound in dye-sensitized solar cells (DSSCs). Its ability to absorb light and convert it into energy makes it a promising candidate for enhancing the efficiency of solar cells. Studies have reported that incorporating bacterial carotenoids like this one can improve the photoelectric conversion efficiency of DSSCs . This application not only contributes to renewable energy solutions but also aligns with sustainable practices by utilizing biological materials.

Case Studies and Research Findings

StudyFocusFindings
Paredes-Lopez et al., 2019Nutraceutical UsesDemonstrated antioxidant properties of carotenoids including this compound .
PMC Article, 2023DSSC EfficiencyReported enhanced efficiency in solar cells using bacterial carotenoids .
Jongjitaree et al., 2021Oral HealthHighlighted potential health benefits from antioxidant-rich compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Ecological Roles

  • Light Harvesting : 3,4,3',4'-Tetrahydrospirilloxanthin is integral to the LH1-RC complex in Thiorhodovibrio strain 970, enabling absorption at ~915 nm—significantly red-shifted compared to complexes containing spirilloxanthin .
  • Photoprotection: Its saturated bonds may reduce reactivity with singlet oxygen, offering different antioxidant mechanisms compared to more unsaturated carotenoids like spirilloxanthin .
  • Antimicrobial and Antiviral Activity: While Kocuria sp. RAM1 carotenoids (including the tetrahydro compound) show anti-HSV-1 and anticancer activity, specific efficacy data for this compound remain underexplored .

Distribution in Microbial Taxa

Table 2: Occurrence of this compound vs. Other Carotenoids

Organism Dominant Carotenoid(s) Notes
Kocuria sp. RAM1 This compound, C₅₀-carotenoids Marine origin; produces mixed pigments
Thiorhodovibrio strain 970 This compound Unique red-shifted LH1-RC complex
Rhodospirillum rubrum Spirilloxanthin CrtD-active; tetrahydro form in mutants
Rubrivivax gelatinosus Spirilloxanthin Utilizes branched spirilloxanthin pathway
  • Niche Adaptation: The tetrahydro compound is rare and restricted to bacteria with truncated spirilloxanthin pathways (e.g., Thiorhodovibrio), whereas spirilloxanthin is prevalent in diverse anoxygenic phototrophs .

Q & A

Basic Research Questions

Q. How is 3,4,3',4'-Tetrahydrospirilloxanthin identified and quantified in plant or microbial extracts?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV-Vis detection is commonly used. For example, in Asteraceae species, GC-MS identified the compound at 3.40% abundance in bioactive extracts . Retention time and spectral matching against reference standards are critical for confirmation. Quantitative analysis requires calibration curves with purified standards, ideally synthesized via controlled biosynthetic pathways (e.g., crt gene-modified bacterial strains) .

Q. What are the key enzymes and genetic pathways involved in its biosynthesis?

  • Methodological Answer : The compound is synthesized via a truncated spirilloxanthin pathway in bacteria lacking crtD (acyclic carotene C-3,4 desaturase). Key enzymes include:

  • CrtC : Catalyzes hydration of lycopene to form intermediates like 3,4-dihydroanhydrorhodovibrin.
  • CrtF : Methylates hydroxylated intermediates to produce this compound.
    Gene knockout studies in Rhodospirillum rubrum and Thiocapsa roseopersicina confirm that crtD inactivation shifts the pathway toward this compound .

Advanced Research Questions

Q. How can experimental conditions be optimized to enhance this compound yield in bacterial cultures?

  • Methodological Answer : Use a Taguchi orthogonal array design to test variables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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